molecular formula C14H18 B13871722 4-Butyl-2-ethyl-1-ethynylbenzene

4-Butyl-2-ethyl-1-ethynylbenzene

Cat. No.: B13871722
M. Wt: 186.29 g/mol
InChI Key: NDKUMKNDUMXERJ-UHFFFAOYSA-N
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Description

4-Butyl-2-ethyl-1-ethynylbenzene is an organic compound belonging to the class of alkylbenzenes It features a benzene ring substituted with butyl, ethyl, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-ethyl-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-ethyl-1-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

4-Butyl-2-ethyl-1-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butyl-2-ethyl-1-ethynylbenzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the ethynyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 1-Butyl-4-ethynylbenzene
  • 1-Ethyl-4-ethynylbenzene
  • 1-Butyl-2-methylbenzene

Comparison: 4-Butyl-2-ethyl-1-ethynylbenzene is unique due to the presence of both butyl and ethyl groups along with an ethynyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

4-butyl-2-ethyl-1-ethynylbenzene

InChI

InChI=1S/C14H18/c1-4-7-8-12-9-10-13(5-2)14(6-3)11-12/h2,9-11H,4,6-8H2,1,3H3

InChI Key

NDKUMKNDUMXERJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)C#C)CC

Origin of Product

United States

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